C.I. Acid Blue 93, disodium salt

Description

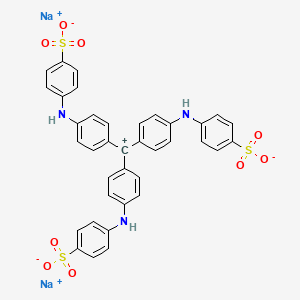

Structure

2D Structure

Properties

Molecular Formula |

C37H27N3Na2O9S3 |

|---|---|

Molecular Weight |

799.8 g/mol |

IUPAC Name |

disodium;4-[4-[bis[4-(4-sulfonatoanilino)phenyl]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-40H,(H2-,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |

InChI Key |

CLNCBBVMOQOIPF-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1[C+](C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1[C+](C2=CC=C(C=C2)NC3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-])NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Historical Development and Early Scientific Applications

The journey of C.I. Acid Blue 93 is intertwined with the broader history of synthetic dyes that revolutionized various industries and scientific disciplines in the 19th century. The development of aniline (B41778) dyes, derived from coal tar, marked a pivotal moment, providing researchers with a vibrant palette of stains for visualizing cellular structures. wordpress.com The first synthetic dyes were discovered in the mid-19th century, with fuchsine being developed in 1858 and crystal violet in 1883. wordpress.combritannica.com These early triarylmethane dyes, though known for their brilliance, often exhibited poor fastness to light and washing. britannica.comsci-hub.st

C.I. Acid Blue 93, also known by common names such as Methyl Blue and Cotton Blue, became an important stain in histology and microbiology. nih.govontosight.ai Its early applications were primarily in microscopy for staining various biological components. For instance, in the form of Lactophenol Cotton Blue, it has been a crucial tool for the staining and identification of fungi, where the dye binds specifically to the chitin (B13524) in fungal cell walls. ontosight.aiyoutube.combiologyease.com This technique, dating back to the early 20th century, remains a standard method in mycology for visualizing fungal structures like hyphae and spores. ontosight.aiyoutube.com In histology, aniline blue, a component of or mixture related to Acid Blue 93, is integral to polychromatic staining methods like Masson's trichrome, where it is used to stain collagen and connective tissue, aiding in the study of fibrosis. wisdomlib.orgwikipedia.org It has also been employed for staining of histological sections and for cytology, where it acts as a plasma stain to visualize connective tissue. carlroth.com

Synthetic Methodologies and Chemical Derivatization for Research Purposes

Established Synthetic Pathways of C.I. Acid Blue 93

The synthesis of C.I. Acid Blue 93 is a multi-step process rooted in classic organic chemistry reactions. The core structure is built through condensation, followed by crucial steps to impart its characteristic color and solubility.

Condensation Reactions in Dye Synthesis

The foundational step in the synthesis of C.I. Acid Blue 93 involves the condensation of aromatic precursors. One established method is the reaction of two parts of N-phenyl-α-naphthylamine with one part of o-chlorobenzaldehyde. This reaction forms an intermediate leuco base, a colorless precursor to the final dye.

Another synthetic route involves the condensation of formaldehyde (B43269) with two equivalents of either 3-(Phenylamino)benzenesulfonic acid or 4-(Phenylamino)benzenesulfonic acid, followed by oxidation. worlddyevariety.com A similar approach utilizes the condensation of benzaldehyde-o-sulfonic acid with alpha-(N-ethylanilino)-toluenesulfonic acid. nih.gov The selection of these specific starting materials is paramount as it dictates the fundamental triphenylmethane (B1682552) skeleton of the final dye molecule.

A key alternative pathway involves the sulfonation of C.I. Solvent Blue 23 (C.I. 42760) to produce the trisulfonated dye, which is then converted to its salt form. worlddyevariety.com This highlights that the core triphenylmethane structure can be pre-formed and subsequently modified to achieve the desired properties of Acid Blue 93.

Trisulfonation and Salt Formation Techniques

To achieve its characteristic bright blue color and high water solubility, the triphenylmethane intermediate undergoes trisulfonation. This electrophilic aromatic substitution is typically carried out using strong sulfonating agents like oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. google.com The introduction of three sulfonic acid (-SO₃H) groups not only renders the molecule water-soluble but also acts as an auxochrome, modifying the chromophore's light absorption properties to produce the desired blue hue. google.comchembk.com The degree of sulfonation, aiming for a statistical average of three to six sulfo groups per molecule, can be controlled by adjusting the reaction conditions, such as the concentration of the sulfonating agent and the reaction temperature. google.com

The final step in the synthesis is the conversion of the trisulfonic acid derivative into its disodium (B8443419) salt. This is achieved by neutralizing the acidic sulfonic acid groups with a sodium base, such as sodium carbonate. google.comchembk.com This salt formation enhances the dye's stability and solubility in aqueous media, making it suitable for its various applications. researchgate.net

Purification and Characterization of Research-Grade C.I. Acid Blue 93

For scientific research, the purity of C.I. Acid Blue 93 is of utmost importance, as impurities can lead to erroneous results. Commercial grades of the dye may contain residual starting materials, by-products, and other colored compounds. osha.gov Therefore, rigorous purification and subsequent characterization are necessary to obtain research-grade material.

Purification Methods: Several techniques are employed to purify C.I. Acid Blue 93 to a high degree of homogeneity.

Recrystallization: This classic method involves dissolving the crude dye in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor.

Chromatography: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are powerful techniques for separating the dye from impurities. nih.govosha.gov Ion-pairing HPLC has been found to be particularly effective for the analysis and purification of dyes like Acid Blue 93. osha.gov

Solid-Phase Extraction: Novel methods like magnetic textile solid-phase extraction, utilizing materials like chitosan-modified textiles, have been developed for the preconcentration and extraction of Acid Blue 93 from dilute solutions. researchgate.net

Characterization Techniques: Once purified, the identity and purity of C.I. Acid Blue 93 are confirmed using various analytical methods.

| Analytical Technique | Information Obtained |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Confirms the dye's identity through its characteristic maximum absorption wavelength (λmax), which is around 600 nm. chembk.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule, confirming its structure. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the dye by separating it from any remaining impurities. osha.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its chemical formula. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the arrangement of atoms within the molecule. |

Approaches to Structural Modification and Derivatization for Novel Research Tools

The versatile triphenylmethane scaffold of C.I. Acid Blue 93 allows for chemical modifications to create new research tools with tailored properties. These derivatization strategies aim to enhance detection sensitivity, introduce new functionalities, or alter the dye's photophysical characteristics.

One common approach is the introduction of specific functional groups that can serve as reactive handles for conjugation to biomolecules. For instance, the sulfonic acid groups can be converted to more reactive sulfonyl chlorides. These can then react with primary and secondary amines on proteins or other biological macromolecules, allowing for their fluorescent labeling.

Furthermore, derivatization can be employed to enhance the analytical performance of the molecule in techniques like HPLC. nih.gov This can involve introducing chromophores or fluorophores to improve UV or fluorescence detection, respectively. nih.gov For mass spectrometry-based detection, fragments containing quaternary ammonium (B1175870) salts can be introduced to improve ionization efficiency. nih.gov These strategies open up possibilities for using C.I. Acid Blue 93 derivatives as highly sensitive probes in a variety of biological and chemical analyses.

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are instrumental in the separation, identification, and quantification of C.I. Acid Blue 93 from complex matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most prevalent techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful analytical tool for the analysis of dyes like C.I. Acid Blue 93. While specific HPLC methodologies for the disodium salt of C.I. Acid Blue 93 are not extensively detailed in the provided search results, methods for similar acid dyes, such as Acid Blue 9, have been developed. For instance, one method for Acid Blue 9 involves collection on a glass fiber filter, extraction with a methanol/water mixture (1:1), and subsequent analysis by HPLC with a variable wavelength detector set at 650 nm. osha.gov This approach, particularly the use of paired-ion HPLC, has proven effective for dye analysis, often utilizing anion-exchange columns. osha.gov The detection limit for Acid Blue 9 using this method was found to be 0.83 ng per injection. osha.gov

The analysis of degradation products of other acid dyes, like Acid Blue 113, has also been successfully achieved using HPLC. In one study, the native dye showed a clear peak at a specific retention time, while the decolorized media revealed multiple new peaks, indicating the breakdown of the original dye into various metabolites. researchgate.netresearchgate.net This demonstrates the capability of HPLC to not only quantify the parent compound but also to track its degradation and identify resulting products. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography is a valuable and accessible technique for the analysis and identification of acid-base indicator dyes. researchgate.net It serves as an effective method for introducing chromatographic principles and can be used to determine the components in a mixture of dyes. researchgate.net For the analysis of acid-base indicator dyes, a common mobile phase is a 6:1 (v/v) mixture of 1-propanol and 28% aqueous ammonia, with Whatman polyester-backed silica gel plates as the stationary phase. researchgate.net The unique Rf values and spot colors of the separated components allow for their identification. researchgate.net The colored nature of dyes like C.I. Acid Blue 93 makes them particularly suitable for TLC analysis as the separation process can be visually tracked. researchgate.net

Spectroscopic Characterization in Aqueous and Non-Aqueous Systems

Spectroscopic techniques are fundamental for elucidating the structural and electronic properties of C.I. Acid Blue 93. UV-Visible and FTIR spectroscopy are routinely used to characterize the dye in different environments.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Vis spectrophotometry is a primary method for the quantitative analysis of colored compounds like C.I. Acid Blue 93. The maximum absorbance wavelength (λmax) for C.I. Acid Blue 93 in water is reported to be 600 nm. chemicalbook.comchemdad.comchembk.com This property is utilized to determine the concentration of the dye in solution. For instance, in studies involving the photocatalytic degradation of similar acid dyes, UV-Vis spectrophotometry is employed to monitor the change in dye concentration over time. mdpi.com The analysis of other acid dyes, such as Acid Blue 25 and Basic Blue 9, also relies on measuring their absorbance at their respective λmax values of 602 nm and 665 nm. hilarispublisher.com

The solvent environment can influence the UV-Vis absorption spectrum of dyes. For example, a blue shift (a shift to a shorter wavelength) in the absorption bands of some dyes has been observed when the solvent is changed from water to methanol or a buffer solution. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy in Material Interactions

FTIR spectroscopy provides valuable information about the functional groups present in a molecule and how they interact with other materials. The FTIR spectrum of C.I. Acid Blue 93 exhibits characteristic peaks corresponding to its molecular structure. While a detailed spectrum of the disodium salt of C.I. Acid Blue 93 is not explicitly provided in the search results, information on similar dyes offers insights. For instance, the FTIR spectrum of Acid Blue 25 shows peaks representing methylene bending and aromatic C-H bending at 719 cm⁻¹ and 920 cm⁻¹, respectively. researchgate.net Other significant peaks include those for cyclohexane ring vibrations, C-N stretching of aromatic amines, and C-C stretching. researchgate.net

FTIR is particularly useful for studying the adsorption of dyes onto various materials. By comparing the FTIR spectra of the adsorbent before and after dye adsorption, changes in the peaks can indicate which functional groups are involved in the interaction. hilarispublisher.com For example, in the study of methylene blue adsorption, FTIR analysis helped to reveal that the electrostatic interaction occurs through the positive charge on the sulfur atom of the heterocyclic compound. researchgate.net

Physicochemical Characterization of C.I. Acid Blue 93 in Solution

The behavior of C.I. Acid Blue 93 in solution is governed by its physicochemical properties. It is readily soluble in both cold and hot water, forming a blue solution, and is also soluble in ethanol, producing a green-light blue solution. chemicalbook.com The pH of a 10 g/L aqueous solution at 20°C is 5.0. chemicalbook.comchemdad.comchembk.com The compound is stable under normal conditions but is incompatible with strong oxidizing agents. chemicalbook.comchemdad.comchembk.com

Table 1: Analytical and Physicochemical Properties of C.I. Acid Blue 93

| Property | Value |

| Chromatographic Data | |

| HPLC Detection Wavelength (similar acid dyes) | 650 nm osha.gov |

| TLC Mobile Phase (for acid-base indicators) | 1-propanol: 28% ammonia (aq) (6:1 v/v) researchgate.net |

| Spectroscopic Data | |

| UV-Vis λmax (in water) | 600 nm chemicalbook.comchemdad.comchembk.com |

| Physicochemical Properties | |

| Solubility in Water | 70 g/L chemicalbook.comchemdad.com |

| pH (10 g/L solution at 20°C) | 5.0 chemicalbook.comchemdad.comchembk.com |

| Stability | Stable, but incompatible with strong oxidizing agents chemicalbook.comchemdad.comchembk.com |

pH-Dependent Behavior and Indicator Properties

C.I. Acid Blue 93, disodium salt, a triphenylmethane dye, exhibits halochromic properties, meaning its color is dependent on the pH of the solution. This characteristic allows for its use as a pH indicator in certain analytical applications. wikipedia.orgworlddyevariety.com The color change arises from structural alterations in the molecule's chromophore as the concentration of hydrogen ions (H+) in the solution changes. researchgate.net In its deprotonated (basic) and protonated (acidic) forms, the dye possesses different electronic structures, which in turn absorb and reflect different wavelengths of light, resulting in a visible color change. researchgate.net

The transition range for this compound, has been reported to occur in the alkaline range, specifically from pH 11.0 to 13.0. chemdad.com In this range, the indicator transitions from a blue color in the more acidic end of the range to a red color in the more alkaline end. chemdad.com The dye is noted to be most stable in acidic conditions (pH < 7), while it tends to fade at a pH greater than or equal to 7. pylamdyes.com This pH-dependent color change is a key feature for its use in titrations or as a general indicator for determining the acidity or basicity of a solution visually. wikipedia.orgworlddyevariety.com Like other pH indicators, the change does not occur at a single pH value but over a range, which is typically centered around the pKa value of the indicator molecule. wikipedia.orgyoutube.comutexas.edu

Table 1: pH Indicator Profile of this compound

This table summarizes the pH-indicating properties of this compound, based on available research data.

| Property | Observation | Source |

| pH Transition Range | 11.0 - 13.0 | chemdad.com |

| Color at pH 11.0 | Blue | chemdad.com |

| Color at pH 13.0 | Red | chemdad.com |

| Optimal pH Stability | < 7 | pylamdyes.com |

Stability Profiles in Controlled Experimental Environments

The stability of this compound is a critical parameter in its application and storage. Research indicates that the compound is generally stable under normal temperature and pressure conditions. cncolorchem.com However, its stability is influenced by various environmental factors, including heat, light, and the presence of chemical agents.

Controlled studies highlight specific conditions to be avoided to maintain the integrity of the compound. It is advised to avoid exposure to excess heat and strong oxidants. cncolorchem.com The compound is incompatible with both strong oxidizing agents and strong reducing agents, which can lead to its degradation. cncolorchem.com For storage, it is recommended to keep the dye in tightly sealed, light-resistant containers in a cool, dry environment to prevent degradation. cncolorchem.com

The degradation kinetics of the closely related Acid Blue 9 have been investigated under advanced oxidation processes. For instance, in the presence of a TiO2 catalyst and UV radiation, the dye undergoes photocatalytic degradation. iwra.org One study found that with an initial dye concentration of 20 mg/L and a TiO2 concentration of 150 mg/L, complete color elimination was achieved after 2 hours of reaction under UV light. iwra.org The rate of degradation is dependent on both the initial concentration of the dye and the catalyst. iwra.org This susceptibility to photocatalytic degradation underscores the importance of protecting the compound from light, as specified in storage recommendations. cncolorchem.com

Table 2: Stability Characteristics of this compound

This table provides a summary of the stability profile for this compound, under various controlled conditions as reported in scientific literature.

| Condition | Observation | Source |

| General Stability | Stable under normal temperatures and pressures. | cncolorchem.com |

| Heat | Avoid excess heat. | cncolorchem.com |

| Light | Should be stored in light-resistant containers; subject to photocatalytic degradation. | cncolorchem.comiwra.org |

| Chemical Incompatibility | Strong oxidizing agents, strong reducing agents. | cncolorchem.com |

| Storage Recommendations | Store in a cool, dry place in tightly closed containers. | cncolorchem.com |

Photocatalytic Degradation: Mechanisms and Kinetics

Photocatalytic degradation, a subset of Advanced Oxidation Processes (AOPs), has shown considerable promise for the complete mineralization of C.I. Acid Blue 93. iwra.orgnih.gov This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon activation by UV light, generates highly reactive hydroxyl radicals. iwra.orgmdpi.com

The Role of Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of potent oxidizing species, primarily hydroxyl radicals (•OH), which are non-selective and can effectively break down complex organic molecules like C.I. Acid Blue 93 into simpler, less harmful substances. mdpi.comnih.gov The TiO2/UV system is a well-studied AOP for dye degradation. iwra.org The UV irradiation of TiO2 promotes an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers then react with water and dissolved oxygen to produce hydroxyl and superoxide radicals, the primary agents of degradation. iwra.org Other AOPs, such as the photo-Fenton process (Fe2+/H2O2/UV), have also demonstrated high efficiency in decolorizing and mineralizing similar acid dyes. researchgate.net

Influence of Catalyst Concentration and Reaction Parameters

The efficiency of photocatalytic degradation is significantly influenced by several operational parameters. Studies have shown that both the initial dye concentration and the catalyst concentration play crucial roles in the reaction kinetics. iwra.org

| Parameter | Effect on Degradation | Reference |

| Initial Dye Concentration | An increase in dye concentration leads to a decrease in the degradation rate. This is attributed to the increased absorption of UV light by the dye molecules, which reduces the photons reaching the catalyst surface. | iwra.org |

| Catalyst Concentration | Increasing the catalyst concentration generally enhances the degradation rate up to an optimal point. Beyond this, the solution's turbidity increases, which can scatter UV light and reduce the catalyst's efficiency. | iwra.org |

| pH | The pH of the solution affects the surface charge of the catalyst and the speciation of the dye, thereby influencing the adsorption of the dye onto the catalyst surface, a critical step in the degradation process. | mdpi.comresearchgate.net |

Interactive Data Table: Effect of Initial Dye and Catalyst Concentration on Degradation Time iwra.org

Note: This table is based on data from a study on the degradation of a similar acid dye and illustrates general trends.

Mechanistic Insights into Chromophore Cleavage

The degradation of C.I. Acid Blue 93 by photocatalysis involves the cleavage of its chromophoric structure, leading to decolorization. The initial attack by hydroxyl radicals is believed to occur at the electron-rich sites of the dye molecule, including the aromatic rings and the central carbon atom of the triarylmethane structure. This leads to the breakdown of the conjugated system responsible for the dye's color. Subsequent reactions result in the formation of smaller organic intermediates, which are eventually mineralized to carbon dioxide, water, and inorganic salts. researchgate.net

Biodegradation: Pathways and Microbial Decolorization

Biodegradation offers an environmentally friendly and cost-effective alternative for the treatment of wastewater containing C.I. Acid Blue 93. sciepub.com This process relies on the metabolic activity of microorganisms to break down the complex dye molecule. sciepub.comnih.gov

Identification of Microbial Species in Degradation

Several bacterial species have been identified for their ability to decolorize and degrade C.I. Acid Blue 93 and other similar azo and triarylmethane dyes. These include:

Pseudomonas putida sciepub.comresearchgate.net

Bacillus subtilis sciepub.com

Pseudomonas aeruginosa sciepub.com

Sphingomonas melonis mdpi.com

Bacillus cereus researchgate.net

Often, a consortium of different bacterial strains is more effective in degrading the dye than a single species, as they can work synergistically to break down the complex molecule and its intermediates. sciepub.comsciepub.com

Enzymatic Mechanisms and Metabolic Pathways Involved

The initial breakdown results in the formation of various aromatic amines, which are often colorless but can still be toxic. sciepub.com Under aerobic conditions, these intermediates are further degraded through a series of metabolic pathways. For instance, studies on the degradation of a similar acid blue dye by a bacterial consortium identified intermediates such as metanilic acid and peri acid, which were further broken down into non-toxic compounds like methyl salicylic acid, catechol, and β-ketoadipic acid. sciepub.comsciepub.com This indicates a complete mineralization of the dye molecule. sciepub.com

| Enzyme | Function | Reference |

| Azoreductase | Catalyzes the reductive cleavage of azo bonds (-N=N-) in azo dyes. | researchgate.netnih.gov |

| Laccase | A multi-copper oxidase that can degrade a wide range of phenolic compounds and aromatic amines. | nih.govmdpi.com |

Interactive Data Table: Microbial Degradation Products of a Similar Acid Blue Dye sciepub.comsciepub.com

Biosorption and Cell-Induced Adsorption Phenomena

The removal of C.I. Acid Blue 93 through biosorption and cell-induced adsorption has been a subject of scientific inquiry, leveraging biological materials for dye uptake. In one study, a strain of Pseudomonas sp. was immobilized on hybrid copolymer beads. researchgate.net These beads were then used to treat water containing Acid Blue 93. The study confirmed the immobilization of the bacteria through Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA), while colony-forming unit (CFU) measurements and scanning electron microscopy (SEM) images provided further evidence. researchgate.net The biodegradation of the dye was observed over contact times of 24, 72, and 144 hours, with a noticeable decrease in the dye's characteristic absorption peak at 590 nm, indicating effective removal by the immobilized microorganisms. researchgate.net

The mechanisms behind the biosorption of acidic dyes like Acid Blue 93 often involve a combination of physical and chemical interactions. For the related Acid Blue 193, research has shown that electrostatic interactions are crucial. researchgate.net At lower pH values (2.0 to 3.0), the surface of biosorbents, such as those derived from fruit peels, becomes protonated, leading to a strong attraction with the negatively charged sulfonic acid groups of the anionic dye. researchgate.net Beyond electrostatic forces, hydrogen bonding is another potential mechanism, where bonds may form between the polar functional groups (like -OH and C=O) on the biosorbent and nitrogen atoms within the dye's molecular structure. researchgate.net While direct studies on Acid Blue 93 are specific, the principles observed with similar acid dyes suggest that a combination of electrostatic attraction and hydrogen bonding likely governs its biosorption.

Adsorption-Based Removal from Aqueous Matrices

Adsorption has emerged as a highly effective and widely studied method for removing C.I. Acid Blue 93 from water, owing to its operational simplicity and efficiency in eliminating dyes, even at low concentrations. neptjournal.com

Development and Application of Bioadsorbents

Other studies have explored a range of materials for the removal of similar acid dyes. For instance, Citrullus colocynthis fruit peels have proven effective for Acid Blue 193, demonstrating the potential of various agricultural by-products. researchgate.net Modified adsorbents, such as dodecyltrimethylammonium bromide (DTMA)-modified bentonite, have also been developed and show significantly enhanced adsorption capacity for acid dyes compared to their unmodified counterparts. nih.gov The modification of materials like sepiolite with agents such as cetyltrimethylammonium bromide (CTMAB) can also improve their ability to adsorb anionic dyes by creating a more positively charged surface, which enhances electrostatic attraction. researchgate.net

The following table summarizes the performance of various adsorbents used for the removal of acid dyes.

| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Peanut Shells | C.I. Acid Blue 93 | Not specified | - | researchgate.net |

| Citrullus colocynthis peels | Acid Blue 193 | 139.83 | 2.0-3.0 | researchgate.net |

| DTMA-bentonite | Acid Blue 193 | 740.5 | 1.5 | nih.gov |

| Na-bentonite | Acid Blue 193 | 67.1 | 1.5 | nih.gov |

Adsorption Isotherms and Kinetic Models

Regeneration and Reusability Studies of Adsorbent Materials

The process of regeneration typically involves treating the saturated adsorbent with an eluting agent to desorb the captured dye molecules. researchgate.net Common eluents include acids, bases, salts, and organic solvents. researchgate.net The choice of eluent depends on the nature of the adsorbent and the dye, as well as the mechanism of adsorption. For instance, if adsorption is driven by electrostatic attraction, altering the pH with an acidic or basic solution can effectively reverse the process. After elution, the adsorbent is typically washed, dried, and then can be reused in subsequent treatment cycles. mdpi.com

While thermal regeneration is a common method for commercial adsorbents like activated carbon, it is an energy-intensive and costly process that can result in a loss of adsorbent material (5-15% per cycle). nih.gov Therefore, chemical regeneration using appropriate eluents is often a more practical and sustainable approach for low-cost bioadsorbents. researchgate.net

Design of Experiment (DoE) Approaches in Adsorption Studies

Investigation of Environmental Transport and Persistence in Aquatic and Soil Systems

The transport of dyes like Acid Blue 93 in aquatic systems is largely governed by water flow and their interaction with suspended particles and sediments. In soil systems, the mobility of anionic dyes is influenced by the soil's composition, particularly its clay and organic matter content, and the prevailing pH. Generally, anionic dyes exhibit higher mobility in soils compared to cationic dyes, as they are less likely to adsorb to the typically negatively charged soil particles.

The persistence of azo dyes, a class to which many acid dyes belong, is often linked to the stability of the nitrogen-nitrogen double bond (-N=N-). uctm.edu While some microorganisms have been shown to be capable of breaking this bond and degrading the dye, the process can be slow, and under certain environmental conditions, the dye may persist for extended periods. researchgate.netuctm.edu The discharge of effluents containing such dyes without adequate treatment can therefore lead to their accumulation in the environment. neptjournal.com

Significance As a Model Compound in Scientific Investigations

In contemporary research, C.I. Acid Blue 93 has found a significant role as a model compound, particularly in studies focused on environmental remediation and analytical chemistry. Its stable, intensely colored nature makes it an ideal candidate for tracking and quantifying the effectiveness of various treatment processes.

Recent research has extensively used Acid Blue 93 as a model pollutant to investigate the efficacy of different adsorbents for wastewater treatment. For example, studies have explored the use of low-cost bioadsorbents, such as pre-treated peanut shells, to remove the dye from aqueous solutions. researchgate.net The dye's concentration can be easily measured spectrophotometrically, allowing for precise quantification of removal efficiency under various conditions like pH, contact time, and adsorbent dosage. researchgate.net

Furthermore, chitosan-based hydrogels have been developed and tested for their high adsorption capacity for Acid Blue 93, demonstrating the potential for creating reusable materials for industrial wastewater treatment. researchgate.net The dye has also been the subject of studies on advanced oxidation processes (AOPs), which are powerful methods for degrading organic pollutants. mdpi.com Research into the photocatalytic degradation of similar acid dyes using catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) helps in developing efficient technologies for breaking down these complex molecules into less harmful substances. researchgate.netmuk.ac.irresearchgate.net

In the field of analytical chemistry, a preconcentration procedure known as "magnetic textile solid-phase extraction" has been successfully used to preconcentrate Acid Blue 93 from highly diluted solutions, enabling the detection of the dye released from ink-written documents submerged in water. researchgate.net

Scope and Current Research Trajectories

Current research involving C.I. Acid Blue 93 continues to build upon its established roles while exploring new applications. A major focus remains on environmental science, particularly the development of novel and sustainable methods for removing the dye from industrial effluents. Investigations into new adsorbent materials, including graphene-based adsorbents and modified natural polymers, are ongoing. researchgate.netgrafiati.com The optimization of photocatalytic degradation processes, including the synthesis of more efficient catalysts and understanding the degradation pathways, is another active area of research. mdpi.comresearchgate.netmdpi.com

Beyond environmental applications, there is research into synthesizing new acid dyes with enhanced properties. For example, studies have focused on creating antimicrobial acid dyes for application on fabrics like nylon, which could provide simultaneous dyeing and functional finishing. researchgate.net The fundamental synthesis methods of triarylmethane dyes are also being revisited to develop cleaner production technologies, aiming to reduce the use of harmful oxidizing agents like lead and manganese derivatives by exploring more environmentally benign catalysts. mdpi.com These research trajectories highlight the enduring relevance of C.I. Acid Blue 93 and related compounds as platforms for innovation in materials science, environmental technology, and industrial chemistry.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in elucidating the three-dimensional structure and potential energy landscapes of C.I. Acid Blue 93. These studies offer a foundational understanding of the molecule's shape, size, and flexibility, which are critical determinants of its chemical and physical properties.

Estimation of Molecular Structure and Size

C.I. Acid Blue 93, disodium (B8443419) salt, possesses a complex triarylmethane structure. worlddyevariety.com Its molecular formula is C₃₇H₂₇N₃Na₂O₉S₃, corresponding to a molecular weight of approximately 799.8 g/mol . nih.gov Computational methods, such as those available through PubChem, provide detailed descriptors of its structure. The IUPAC name for this compound is disodium;4-[[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate. nih.gov

Three-dimensional conformer generation for C.I. Acid Blue 93 is often challenging due to the large number of atoms and the presence of sulfonate groups, which can complicate the application of standard force fields like MMFF94s. nih.gov However, computed properties provide valuable information regarding its molecular size. For instance, the topological polar surface area (TPSA) is a key descriptor related to a molecule's polarity and ability to form hydrogen bonds.

Table 1: Computed Molecular Properties of C.I. Acid Blue 93, disodium salt

| Property | Value | Source |

| Molecular Weight | 799.8 g/mol | nih.gov |

| Molecular Formula | C₃₇H₂₇N₃Na₂O₉S₃ | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 12 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

| Exact Mass | 799.07048153 Da | nih.gov |

| Topological Polar Surface Area | 230 Ų | nih.gov |

| Heavy Atom Count | 54 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 1660 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Calculation of Bonding Potentials and Parameters

The calculation of bonding potentials and parameters is essential for accurately simulating the behavior of C.I. Acid Blue 93 in molecular dynamics studies. These parameters, which describe the energy associated with bond stretching, angle bending, and torsional rotations, are typically derived from quantum mechanical calculations or experimental data.

Molecular Dynamics Simulations of Dye-Material Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between C.I. Acid Blue 93 and various materials at an atomic level. These simulations can reveal the mechanisms of adsorption, binding affinities, and the influence of environmental factors like pH and temperature on these interactions.

Studies on the removal of Acid Blue 93 from aqueous solutions using various adsorbents often employ MD simulations to complement experimental findings. For example, research on the adsorption of similar acid dyes onto materials like layered double hydroxides (LDHs) highlights the importance of electrostatic interactions, van der Waals forces, and hydrogen bonding. researchgate.net Although specific MD simulation studies focused solely on C.I. Acid Blue 93 are not extensively documented in the provided search results, the principles derived from studies on analogous systems are applicable.

For instance, the interaction of anionic dyes like Acid Blue 93 with positively charged surfaces is a key area of investigation. researchgate.net MD simulations can model the orientation of the dye molecule at the material interface, the role of the sulfonate groups in binding, and the displacement of water molecules upon adsorption. Such simulations would provide insights into the thermodynamic parameters of adsorption, such as the change in enthalpy (ΔH⁰) and entropy (ΔS⁰), which have been experimentally determined for the adsorption of Acid Blue 93 on certain biosorbents to be endothermic and spontaneous. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Applications in Degradation and Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. These models are increasingly used to predict properties like toxicity, biodegradability, and adsorption behavior, thereby reducing the need for extensive experimental testing. nih.gov

In the context of C.I. Acid Blue 93, QSAR models can be applied to predict its potential for biodegradation. The European REACH regulation encourages the use of QSAR for assessing the biodegradability of chemicals. nih.gov General QSAR models for ready biodegradability have been developed using large datasets of chemicals and various molecular descriptors. nih.gov These models, often built using methods like k-nearest neighbors, partial least squares discriminant analysis, and support vector machines, can classify chemicals as biodegradable or non-biodegradable. nih.gov

While specific QSAR studies targeting the degradation of C.I. Acid Blue 93 are not detailed in the search results, the framework for such an investigation exists. Key molecular descriptors for C.I. Acid Blue 93, such as its hydrophobicity, electronic properties, and steric parameters, would be calculated and used as input for established QSAR models. For example, the presence of aromatic rings and sulfonate groups in its structure would be significant factors in predicting its recalcitrance to microbial degradation. mdpi.comresearchgate.net

Furthermore, QSAR can be employed to predict the interaction of C.I. Acid Blue 93 with different materials. By correlating molecular descriptors with experimentally determined adsorption capacities, it is possible to develop models that predict the dye's affinity for various adsorbents. This approach can aid in the design of more effective materials for wastewater treatment.

Q & A

Q. What are the key structural features of C.I. Acid Blue 93, disodium salt, and how do they influence its spectroscopic properties?

- Answer : The compound features a complex triarylmethane structure with two sulfonated phenylamino groups attached to a central methylene-cyclohexadienylidene backbone. The disodium salt form enhances water solubility due to the sulfonate groups. The conjugated π-system and electron-withdrawing sulfonate groups contribute to strong absorption in the visible range (e.g., ~600–650 nm), making it suitable for optical studies. Structural confirmation requires techniques like NMR, FTIR, and mass spectrometry .

Q. What synthetic pathways are commonly employed for the production of C.I. Acid Blue 93, and what are critical purity considerations?

- Answer : Synthesis involves condensation of diphenylamine derivatives with formaldehyde in the presence of sulfonating agents. Key intermediates include 3-(phenylamino)benzenesulfonic acid and formaldehyde, with sulfuric acid as a catalyst. Impurities such as unreacted diphenylamine or incomplete sulfonation must be monitored via HPLC or TLC. Downstream purification steps (e.g., recrystallization) are critical to achieving >95% purity .

Q. How can researchers verify the identity and purity of C.I. Acid Blue 93 in experimental settings?

- Answer : Use a combination of:

- FTIR : To confirm sulfonate (-SO₃⁻) and aromatic C-N stretches (~1180 cm⁻¹ and ~1600 cm⁻¹, respectively) .

- UV-Vis Spectroscopy : Compare λmax with literature values (e.g., ~630 nm in aqueous solution) .

- Elemental Analysis : Validate sodium and sulfur content against theoretical values (e.g., Na: ~5.7%, S: ~12%) .

Advanced Research Questions

Q. How do intermolecular interactions between C.I. Acid Blue 93 and polymers like HACC affect material stability in conservation science?

- Answer : FTIR studies (e.g., shifts in -SO₃⁻ or -NH peaks) reveal electrostatic interactions between the dye’s sulfonate groups and HACC’s quaternary ammonium moieties. These interactions reduce dye migration in composite materials, critical for preserving fragile artifacts. Stability tests under varying pH (3–9) and humidity (40–80% RH) are recommended to assess long-term performance .

Q. What methodologies resolve contradictions in spectral data when C.I. Acid Blue 93 degrades under experimental conditions?

- Answer : Discrepancies in UV-Vis or FTIR spectra (e.g., new absorption bands at ~500 nm) may indicate photodegradation products like leuco forms or desulfonated intermediates. Use LC-MS to identify degradation byproducts and accelerated aging tests (e.g., UV exposure at 365 nm) to model pathways. Cross-reference with synthetic impurities documented in upstream processes .

Q. How can computational modeling predict the binding affinity of C.I. Acid Blue 93 to cellulose-based substrates?

- Answer : Molecular docking simulations (e.g., AutoDock Vina) parameterize the dye’s sulfonate groups and cellulose’s hydroxyl sites. Pair with experimental validation via adsorption isotherms (Langmuir/Freundlich models) to quantify binding constants. Studies show pH-dependent adsorption, with optimal binding at pH 5–6 due to protonation equilibrium .

Q. What advanced techniques characterize the electrochemical behavior of C.I. Acid Blue 93 in aqueous media?

- Answer : Cyclic voltammetry (CV) in buffered solutions (e.g., 0.1 M PBS) reveals redox peaks corresponding to the triarylmethane core. Differential pulse voltammetry (DPV) can detect trace oxidation products. Electrochemical impedance spectroscopy (EIS) quantifies charge transfer resistance, relevant for dye-sensitized solar cell applications .

Q. How do structural modifications of C.I. Acid Blue 93 impact its toxicity profile in biomedical research?

- Answer : Replace sulfonate groups with carboxylates or alter the aryl substituents to modulate cytotoxicity. Compare LD50 values (e.g., 2 g/kg oral in rats) with structural analogs. In vitro assays (MTT/hemolysis tests) assess acute toxicity, while Ames tests evaluate mutagenicity. Note that impurities (e.g., free amines) may exacerbate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.